Methyl 2-methyl-3-butenoate Methyl 2-methyl-3-butenoate
Brand Name: Vulcanchem
CAS No.: 51747-33-2
VCID: VC3878491
InChI: InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4-5H,1H2,2-3H3
SMILES: CC(C=C)C(=O)OC
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Methyl 2-methyl-3-butenoate

CAS No.: 51747-33-2

Cat. No.: VC3878491

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-3-butenoate - 51747-33-2

Specification

CAS No. 51747-33-2
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name methyl 2-methylbut-3-enoate
Standard InChI InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4-5H,1H2,2-3H3
Standard InChI Key MXUWGYXCKWBYRH-UHFFFAOYSA-N
SMILES CC(C=C)C(=O)OC
Canonical SMILES CC(C=C)C(=O)OC

Introduction

Structural and Chemical Properties

Methyl 3-methyl-2-butenoate, with the molecular formula C6H10O2\text{C}_6\text{H}_{10}\text{O}_2, is a colorless liquid with a density of 0.935g/mL0.935 \, \text{g/mL} at 20C20^\circ \text{C} . Its structure features a conjugated double bond between carbons 2 and 3, with a methyl group substituent at carbon 3. This α,β-unsaturation confers reactivity typical of electron-deficient alkenes, making it susceptible to nucleophilic additions and cycloadditions.

Physical Properties

PropertyValue
Molecular Weight114.14 g/mol
Boiling Point70–75 °C (60 mm Hg)
Refractive IndexnDn_{\text{D}} 1.419
Flash Point99 °F (37 °C)
SolubilityInsoluble in water; soluble in chloroform

The compound’s low water solubility and high volatility make it suitable for applications in fragrance and flavor industries . Its UV-Vis spectrum shows a λmax\lambda_{\text{max}} at 216 nm in acetonitrile, indicative of its conjugated system .

Synthesis and Industrial Production

Catalytic Esterification

A green chemistry approach utilizes ionic liquid catalysts, such as [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate ([MIMPS][HSO4_4^-]), to esterify 3,3-dimethylacrylic acid with methanol . The reaction proceeds under reflux conditions with a nickel-tungsten catalyst (NiW/Al-CA), achieving a yield of 97.8% .

Reaction Scheme:

3,3-Dimethylacrylic acid+MeOH[MIMPS][HSO4],NiW/Al-CAMethyl 3-methyl-2-butenoate+H2O\text{3,3-Dimethylacrylic acid} + \text{MeOH} \xrightarrow{\text{[MIMPS][HSO}_4^-], \, \text{NiW/Al-CA}} \text{Methyl 3-methyl-2-butenoate} + \text{H}_2\text{O}

Process Optimization

Key steps include:

  • Reflux Conditions: Maintaining a temperature gradient of 1.3–1.4°C ensures optimal reaction kinetics.

  • Work-Up: Post-reaction, the mixture separates into organic and ionic liquid layers. Neutralization with saturated sodium carbonate followed by distillation yields the pure ester .

This method minimizes waste and avoids hazardous solvents, aligning with sustainable manufacturing principles.

Reaction Kinetics and Combustion Studies

Methyl 3-methyl-2-butenoate serves as a model compound in combustion research due to its structural similarity to biodiesel components. Kinetic studies reveal that hydrogen atom addition to the double bond occurs preferentially at the β-carbon (C3) over the carbonyl group .

High-Pressure Limit Rate Constants

Using variational transition state theory, the rate constant for hydrogen addition at 298 K is calculated as 1.2×1010cm3/molecule/s1.2 \times 10^{-10} \, \text{cm}^3/\text{molecule/s} . Above 1700 K, hydrogen abstraction dominates, influencing combustion efficiency and pollutant formation .

Energy Profile:

ΔH(H addition to C=C)=15.2kcal/molvs.ΔH(H abstraction)=22.7kcal/mol\Delta H^\ddagger \, (\text{H addition to C=C}) = 15.2 \, \text{kcal/mol} \quad \text{vs.} \quad \Delta H^\ddagger \, (\text{H abstraction}) = 22.7 \, \text{kcal/mol}

Applications in Industry

Flavor and Fragrance

The ester’s fruity odor profile makes it valuable in food flavoring and perfumery. It is a key component in synthetic snake fruit aroma formulations .

Pharmaceutical Intermediates

As a building block, it participates in Diels-Alder reactions to synthesize cyclic terpenes and heterocycles. For example, its reaction with cyclopentadiene yields bicyclic lactones used in antiviral drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator